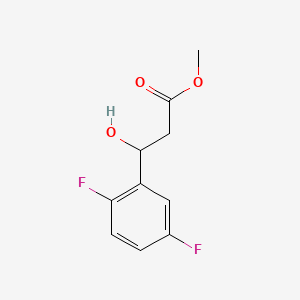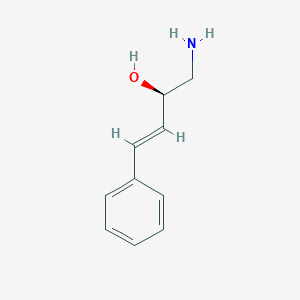
(R)-1-Amino-4-phenylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Amino-4-phenylbut-3-en-2-ol is an organic compound with a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-4-phenylbut-3-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process.
Industrial Production Methods
In industrial settings, the production of ®-1-Amino-4-phenylbut-3-en-2-ol often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts to ensure high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Amino-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, alcohols, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-Amino-4-phenylbut-3-en-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-1-Amino-4-phenylbut-3-en-2-ol is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ®-1-Amino-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Amino-4-phenylbut-3-en-2-ol: The enantiomer of the compound, which has different biological activity due to its opposite chirality.
1-Amino-4-phenylbutane: A similar compound lacking the double bond, which affects its reactivity and applications.
4-Phenylbut-3-en-2-ol:
Uniqueness
®-1-Amino-4-phenylbut-3-en-2-ol is unique due to its chiral center and the presence of both an amino group and a phenyl group. This combination of features makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(E,2R)-1-amino-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+/t10-/m1/s1 |
InChI-Schlüssel |
UTHAMCDUNPPWGL-VQCYPWCPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/[C@H](CN)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
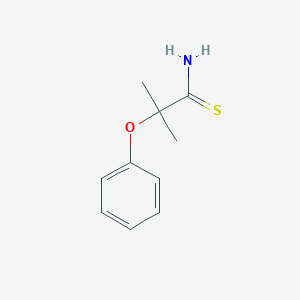
![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
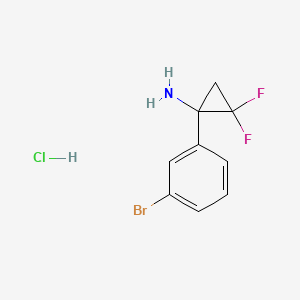
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
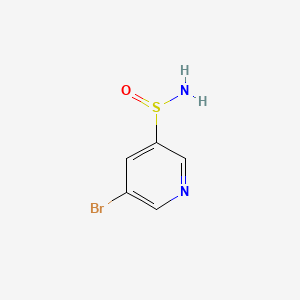
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
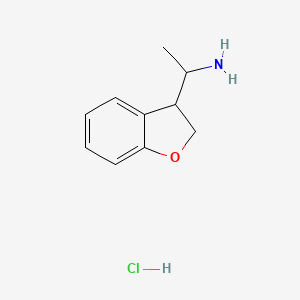
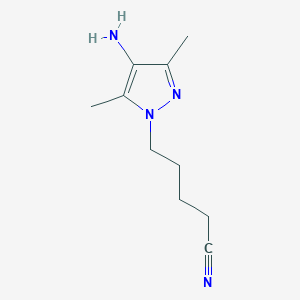
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
